molecular formula C5H13N3O4S B6588127 pyrrolidine-1-carboximidamide, sulfuric acid CAS No. 62271-55-0

pyrrolidine-1-carboximidamide, sulfuric acid

Cat. No. B6588127
CAS RN: 62271-55-0
M. Wt: 211.24 g/mol
InChI Key: YFQLHYLNOMNMMW-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carboximidamide, sulfuric acid (Pyr-S) is an organic compound with a wide range of applications in both scientific research and industrial settings. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and materials science. Pyr-S is a white, water-soluble solid that is highly reactive with a wide range of organic and inorganic compounds. As a result, it is often used as a reagent in chemical synthesis, as well as a catalyst in a variety of reactions. In addition, Pyr-S has been used in the production of polymers, pharmaceuticals, and other materials.

Scientific Research Applications

Pyrrolidine-1-carboximidamide, sulfuric acid has a wide range of applications in scientific research, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used in the synthesis of peptides and proteins, as well as in the production of polymers. In pharmacology, this compound has been used to synthesize a variety of drugs, including antibiotics, anti-inflammatory agents, and antiviral agents. In materials science, this compound has been used in the synthesis of polymers, as well as in the production of nanomaterials.

Mechanism of Action

Pyrrolidine-1-carboximidamide, sulfuric acid acts as a catalyst in a variety of reactions. In particular, it catalyzes the formation of peptide bonds between amino acids, as well as the formation of polymers from monomers. In addition, this compound can also catalyze the formation of nanomaterials from monomers.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the rate of protein synthesis, as well as increase the efficiency of cell metabolism. In addition, this compound has been shown to have anti-inflammatory and antiviral properties.

Advantages and Limitations for Lab Experiments

Pyrrolidine-1-carboximidamide, sulfuric acid has several advantages in laboratory experiments. In particular, it is highly reactive and can be used in a variety of reactions. In addition, it is relatively inexpensive and can be easily stored. However, this compound can also be hazardous if not handled properly, and it can cause irritation to the skin and eyes.

Future Directions

Pyrrolidine-1-carboximidamide, sulfuric acid has a wide range of potential applications in scientific research and industry. In particular, it could be used in the development of new pharmaceuticals, materials, and nanomaterials. In addition, it could be used in the synthesis of proteins and peptides, as well as in the production of polymers. Finally, further research could be done to explore the potential therapeutic applications of this compound, as well as its potential toxicity.

Synthesis Methods

Pyrrolidine-1-carboximidamide, sulfuric acid can be synthesized in a variety of ways, including the reaction of pyrrolidine with sulfuric acid. This reaction results in the formation of this compound and water. In addition, this compound can also be synthesized by the reaction of pyrrolidine with aqueous sodium hydroxide. This reaction results in the formation of this compound and sodium sulfate.

properties

IUPAC Name

pyrrolidine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQLHYLNOMNMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529423
Record name Sulfuric acid--pyrrolidine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17238-56-1, 62271-55-0
Record name 1-Pyrrolidinecarboximidamide, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17238-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(pyrrolidine-1-carboxamidine) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--pyrrolidine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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